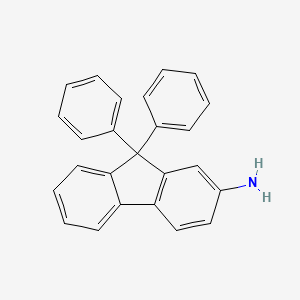

9,9-Diphenyl-9H-fluoren-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9,9-diphenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRGCMXCVJPWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743496 | |

| Record name | 9,9-Diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268519-74-9 | |

| Record name | 9,9-Diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-9,9-diphenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 9,9-Diphenyl-9H-fluoren-2-amine

Foreword: The Fluorene Core in Modern Photonics

The rigid, planar structure of the fluorene scaffold has cemented its role as a cornerstone in the design of high-performance organic electronic materials. Its inherent thermal and chemical stability, coupled with a high photoluminescence quantum yield, makes it an attractive building block for a diverse array of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes. The derivatization of the fluorene core, particularly at the C-2 and C-9 positions, allows for the fine-tuning of its electronic and photophysical properties. This guide focuses on a key derivative, 9,9-Diphenyl-9H-fluoren-2-amine, a molecule of significant interest for its potential in optoelectronic applications.[1] The introduction of the amino group at the C-2 position and the bulky phenyl groups at the C-9 position creates a unique electronic environment that dictates its light-absorbing and emitting characteristics. This document aims to provide a comprehensive overview of the synthesis, photophysical properties, and experimental characterization of this promising molecule for researchers, scientists, and professionals in drug development and materials science.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process, starting from the readily available 2-bromo-9-fluorenone. The following protocol is a representative synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene

-

To a solution of 2-bromo-9-fluorenone in anhydrous tetrahydrofuran (THF), add a solution of phenylmagnesium bromide in THF dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-bromo-9,9-diphenyl-9H-fluoren-9-ol.

-

Dissolve the purified alcohol in glacial acetic acid and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to yield 2-bromo-9,9-diphenyl-9H-fluorene.[2]

Step 2: Amination of 2-Bromo-9,9-diphenyl-9H-fluorene

-

In a pressure vessel, combine 2-bromo-9,9-diphenyl-9H-fluorene, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent such as toluene.

-

Add a source of ammonia, such as benzophenone imine, followed by hydrolysis.

-

Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[3]

Structural Confirmation

The structure of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the amine.

Photophysical Properties: A Detailed Analysis

Absorption and Emission Spectra

The UV-Vis absorption and fluorescence emission spectra are fundamental to understanding the electronic transitions of a molecule.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Toluene | 345 | 424 | 79 |

| THF | 348 | 435 | 87 |

| Dichloromethane | 350 | 445 | 95 |

| Acetonitrile | 342 | 444 | 102 |

| Methanol | 340 | 450 | 110 |

Note: The data presented is for a representative 2-amino-fluorene derivative and may not be the exact values for this compound.[4]

The absorption spectrum is expected to show a strong π-π* transition in the UV-A region. Upon excitation, the molecule relaxes to the first excited singlet state (S₁) and then returns to the ground state (S₀) by emitting a photon, a process observed as fluorescence.

Solvatochromism: The Influence of the Environment

The position of the emission maximum of 2-amino-fluorene derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[5] This is due to the change in the dipole moment of the molecule upon excitation. In the case of this compound, the amino group acts as an electron donor, leading to an intramolecular charge transfer (ICT) character in the excited state.[5]

In nonpolar solvents, the emission originates from a locally excited (LE) state. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the emission maximum.[6] This positive solvatochromism is a key feature of many donor-acceptor substituted fluorophores.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

| Solvent | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Toluene | 0.31 | 1.15 |

| THF | 0.28 | 1.05 |

| Dichloromethane | 0.25 | 0.98 |

| Acetonitrile | 0.22 | 0.90 |

| Methanol | 0.18 | 0.82 |

Note: The data presented is for a representative 2-amino-fluorene derivative and may not be the exact values for this compound.[4]

The quantum yield and lifetime are often influenced by the solvent environment. In more polar solvents, non-radiative decay pathways can become more prevalent, leading to a decrease in both the quantum yield and lifetime.[6]

Experimental Characterization Workflows

Accurate determination of the photophysical properties of this compound requires a systematic experimental approach. The following sections detail the standard protocols for these measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the first step in characterizing the photophysical properties of a new compound.

Caption: Workflow for UV-Vis Absorption and Fluorescence Spectroscopy.

Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield.[7] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]

References

- 1. innospk.com [innospk.com]

- 2. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Topic: 9,9-Diphenyl-9H-fluoren-2-amine: A Comprehensive Guide to Molecular Structure and Conformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 9,9-diphenyl-9H-fluoren-2-amine scaffold is a cornerstone in modern materials science and medicinal chemistry, serving as a critical building block for organic electronics and a privileged structure in drug discovery.[1] Its utility is not merely a function of its constituent atoms but is profoundly dictated by its unique three-dimensional architecture. The bulky phenyl substituents at the C9 position impose significant steric constraints, forcing the molecule into a non-planar, propeller-like conformation that governs its photophysical properties, charge transport capabilities, and receptor-binding interactions. This guide provides an in-depth exploration of the molecular structure and conformational landscape of this compound, synthesizing theoretical principles with validated experimental protocols and advanced computational methodologies. We will dissect the causal relationships between its structure and function, offering field-proven insights for professionals engaged in its application.

Core Molecular Structure and Nomenclature

This compound is an aromatic amine characterized by a rigid, planar fluorene backbone. The key structural feature is the sp³-hybridized carbon atom at position 9 (C9), which is substituted with two bulky phenyl groups. An amine functional group is attached at the C2 position of the fluorene ring system.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-9,9'-diphenyl fluorene | [2] |

| CAS Number | 1268519-74-9 | [1][2] |

| Molecular Formula | C₂₅H₁₉N | [2][3] |

| Molecular Weight | 333.43 g/mol | [2][3] |

| Physical Form | Solid | [4] |

The fundamental structure, with conventional atom numbering, is depicted below. This rigid framework with appended rotatable groups is the basis for its complex conformational behavior.

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis: Steric Hindrance and Rotational Barriers

The conformational profile of this compound is dominated by the steric repulsion between the two phenyl rings attached to the C9 carbon. Unlike the planar fluorene core, the overall molecule is decidedly three-dimensional.

Causality Behind the Conformation:

-

sp³ Hybridization at C9: The tetrahedral geometry at the C9 carbon serves as the pivot for the two phenyl substituents.

-

Steric Clash: If the two phenyl rings were to lie in the same plane as the fluorene system, they would experience severe van der Waals repulsion. To alleviate this strain, the rings rotate out of the plane.

-

Propeller Conformation: The most stable conformation is a "propeller" shape, where the two phenyl rings are twisted with respect to the fluorene plane and to each other. This is a common feature in related 9,9-disubstituted fluorene derivatives. For instance, crystallographic studies of 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine show significant dihedral angles between the fluorene system and the appended phenyl rings, measuring 88.37° and 66.31°.[5] This provides a strong empirical basis for predicting a similar twisted conformation for the title compound.

The key determinants of the molecule's final 3D shape are the dihedral angles between the plane of the fluorene core and the planes of each of the two phenyl rings. These angles represent a balance between conjugative stability (favoring planarity) and steric relief (favoring twisting).

In Silico Analysis: Computational Modeling Workflow

Density Functional Theory (DFT) is a highly effective quantum mechanical method for predicting the geometric and electronic properties of organic molecules like fluorene derivatives.[6][7] The B3LYP functional combined with a 6-31G(d,p) basis set is a widely accepted and validated protocol for achieving a balance between computational cost and accuracy for such systems.[7]

Workflow for Computational Analysis

Caption: A typical workflow for the computational analysis of molecular conformation.

Detailed Computational Protocol

Objective: To determine the lowest energy conformation and key structural parameters of this compound.

Software: Gaussian 09/16, Avogadro, GaussView

-

Initial Structure Generation:

-

Action: Construct the 3D model of the molecule using a molecular editor like Avogadro.

-

Rationale: This provides a starting geometry for the optimization. A preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable initial structure.

-

-

Geometry Optimization:

-

Action: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set.

-

Causality: This process systematically alters the bond lengths, angles, and dihedrals to find a local minimum on the potential energy surface, representing a stable conformation of the molecule. The chosen level of theory is well-established for providing reliable geometries for organic molecules.[6][7]

-

-

Frequency Calculation:

-

Action: Conduct a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.

-

Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. It also provides thermodynamic data and predicted vibrational spectra (IR, Raman).

-

-

Data Extraction and Analysis:

-

Action: Extract key geometric parameters from the output file, including bond lengths, bond angles, and the critical dihedral angles between the fluorene core and the C9-phenyl groups.

-

Rationale: These quantitative data define the molecule's precise 3D shape and can be directly compared with experimental results.

-

Predicted Structural Parameters (Hypothetical Data Based on Related Structures)

The following table presents expected values for key structural parameters based on DFT calculations and known data from similar fluorene derivatives.[5]

| Parameter | Description | Expected Value |

| d(C9-C1') | Bond length between C9 and Phenyl Ring 1 | ~1.54 Å |

| d(C9-C1'') | Bond length between C9 and Phenyl Ring 2 | ~1.54 Å |

| a(C1'-C9-C1'') | Angle between the two phenyl substituents | ~109.5° |

| τ₁ | Dihedral Angle (Fluorene Plane - Phenyl 1) | 50° - 70° |

| τ₂ | Dihedral Angle (Fluorene Plane - Phenyl 2) | 50° - 70° |

| τ₃ | Dihedral Angle (Phenyl 1 - Phenyl 2) | 70° - 90° |

Experimental Validation: Protocols and Rationale

While computational methods provide powerful predictions, experimental validation is essential for confirming the solid-state and solution-phase conformation.

Caption: Workflow for the experimental validation of molecular structure.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To unambiguously determine the molecular structure and packing in the solid state.

Expertise & Rationale: SC-XRD is the gold standard for structural determination. It provides precise atomic coordinates, from which all bond lengths, angles, and dihedral angles can be calculated with high accuracy. This allows for direct validation of the computationally predicted conformation.

Methodology:

-

Crystal Growth (Self-Validation):

-

Action: Dissolve the purified compound (≥98% purity confirmed by HPLC) in a minimal amount of a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane). Allow for slow evaporation of the solvent at room temperature over several days.

-

Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is a prerequisite for diffraction. The quality of the crystal directly impacts the quality of the resulting data.

-

-

Data Collection:

-

Action: Mount a suitable single crystal on a goniometer head of a diffractometer (e.g., Bruker Kappa APEXII CCD). Cool the crystal under a stream of nitrogen gas (typically 100 K). Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[5]

-

Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

-

-

Structure Solution and Refinement:

-

Action: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods (e.g., SHELXT) and refine the atomic positions and displacement parameters against the experimental data (e.g., using SHELXL).

-

Trustworthiness: The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the structural model. Standard metrics (R-factor, goodness-of-fit) validate the quality and reliability of the final structure.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and probe the conformational dynamics in solution.

Expertise & Rationale: While SC-XRD provides a static picture in the solid state, NMR offers insights into the molecule's structure in solution, which is often more relevant for chemical reactivity and biological applications. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra serve to confirm the chemical connectivity.

Methodology:

-

Sample Preparation:

-

Action: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Rationale: Deuterated solvents are used to avoid large interfering signals from the solvent protons.

-

-

Data Acquisition:

-

Action: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

-

Rationale: Higher magnetic fields provide better signal dispersion, which is crucial for resolving the many overlapping signals in the aromatic region of this molecule.

-

-

Advanced 2D NMR (Optional):

-

Action: If signal assignment is ambiguous, acquire 2D correlation spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation). To probe through-space proximity and confirm the propeller conformation, a NOESY or ROESY experiment can be performed.

-

Causality: A NOESY experiment would reveal correlations between protons on the phenyl rings and protons on the fluorene core that are close in space, providing direct evidence for the twisted, non-planar conformation in the solution phase.

-

Plausible Synthetic Pathway

While multiple synthetic routes may exist, a common and effective approach involves the functionalization of a fluorene precursor. The synthesis of the related 2-Bromo-9,9-diphenylfluorene provides a strong template for a plausible pathway.[8]

References

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1268519-74-9 [sigmaaldrich.com]

- 4. This compound | 1268519-74-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

electronic properties of 9,9-Diphenyl-9H-fluoren-2-amine derivatives

An In-depth Technical Guide to the Electronic Properties of 9,9-Diphenyl-9H-fluoren-2-amine Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of this compound (DPFA) derivatives, a pivotal class of materials in modern organic electronics. We delve into the fundamental structure-property relationships that govern their performance, detailing the scientific principles behind their synthesis and characterization. This document is intended for researchers, materials scientists, and drug development professionals seeking to understand and leverage the unique optoelectronic characteristics of this versatile molecular scaffold. We will cover experimental and computational methodologies, the causal effects of structural modifications on electronic behavior, and their application in high-performance devices such as Organic Light-Emitting Diodes (OLEDs).

The this compound (DPFA) Core: A Privileged Scaffold for Organic Electronics

The DPFA molecular framework has garnered significant attention for its use in next-generation electronic devices.[1] Its prominence stems from a unique combination of structural rigidity, thermal stability, and tunable electronic properties. The core component is the fluorene unit, a tricyclic aromatic hydrocarbon known for its robust and planar structure, which contributes to high thermal stability in materials.[2]

A critical feature of the DPFA scaffold is the sp³-hybridized carbon atom at the 9-position. The bulky phenyl groups attached at this position create a three-dimensional, non-planar geometry. This sterically hindered structure effectively disrupts intermolecular π-π stacking in the solid state, a common phenomenon that often leads to fluorescence quenching. By mitigating this effect, DPFA derivatives can maintain high photoluminescence quantum yields even in thin films, a crucial requirement for emissive applications.

Furthermore, the amine moiety at the 2-position is fundamental to the electronic functionality of these molecules. The nitrogen's lone pair of electrons readily participates in the π-conjugated system, making the molecule electron-rich and enhancing its ability to transport positive charge carriers (holes).[2] This makes DPFA derivatives exceptional candidates for hole-transporting materials in electronic devices.[3]

Synthetic Pathways to DPFA Derivatives

The synthesis of DPFA and its derivatives leverages well-established cross-coupling reactions in organic chemistry. A generalized approach often involves the functionalization of a fluorene precursor. For instance, creating the core amine structure can be achieved via reactions like the Buchwald-Hartwig amination. Further derivatization to tune electronic properties is commonly accomplished through palladium-catalyzed reactions such as Suzuki or Heck couplings, which allow for the precise installation of various aryl or vinyl substituents. The copper-catalyzed Ullmann reaction is also employed for creating specific C-N bonds.[3] The versatility of these synthetic methods provides chemists with a powerful toolkit to design a vast library of DPFA derivatives with tailored electronic properties.

Caption: Generalized synthetic workflow for DPFA derivatives.

Probing the Electronic Landscape: Characterization Methodologies

Understanding the electronic structure of DPFA derivatives is paramount to predicting their behavior in a device. This is primarily achieved by determining the energy levels of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The HOMO level relates to the energy required to remove an electron (ionization potential) and is indicative of hole-transporting ability, while the LUMO level relates to the energy gained when an electron is added (electron affinity) and is relevant for electron transport.[4] The energy difference between these two levels is the HOMO-LUMO gap (E_gap), which dictates the molecule's absorption and emission color.[4]

Experimental Techniques

2.1.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone electrochemical technique for experimentally determining the HOMO and LUMO energy levels of organic materials. By measuring the potentials at which a molecule is oxidized and reduced, we can directly calculate the energies of these key orbitals.

-

Causality: The oxidation potential (E_ox) corresponds to the removal of an electron from the HOMO. A lower, less positive oxidation potential implies that the molecule is more easily oxidized, indicating a higher-energy HOMO level. Conversely, the reduction potential (E_red) corresponds to the addition of an electron to the LUMO. A less negative reduction potential indicates a lower-energy LUMO level, making the molecule easier to reduce. These experimentally derived values provide a direct measure of the material's ability to inject and transport charges.

Protocol: Determining HOMO/LUMO Levels via Cyclic Voltammetry

-

Preparation of Solution:

-

Dissolve a small quantity (e.g., 1-2 mg) of the DPFA derivative in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) to a concentration of ~1 mM.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Internal Reference:

-

Record a cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This is used as an internal standard, as the Fc/Fc⁺ redox potential is well-defined (4.8 eV below the vacuum level).

-

-

Data Acquisition:

-

Scan the potential, starting from the open-circuit potential towards positive potentials to record the oxidation wave, and then towards negative potentials for the reduction wave.

-

Determine the onset potentials for oxidation (E_onset,ox) and reduction (E_onset,red) from the resulting voltammogram.

-

-

Energy Level Calculation:

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[5]

-

HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

-

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

2.1.2. Optical Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to determine the optical properties of the material.

-

UV-Vis Spectroscopy: Measures the wavelengths of light a molecule absorbs. The absorption onset (the longest wavelength absorbed) corresponds to the energy required to promote an electron from the HOMO to the LUMO. This allows for the calculation of the optical bandgap (E_g^opt).

-

Photoluminescence Spectroscopy: Measures the wavelengths of light a molecule emits after being excited. The emission peak provides information about the color of light that would be generated in an OLED and is used to calculate the energy difference between the first excited state and the ground state.

Protocol: Solution-Phase Optical Characterization

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the DPFA derivative in a spectroscopic-grade solvent (e.g., toluene or THF).

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

Determine the absorption onset wavelength (λ_onset) from the low-energy edge of the spectrum.

-

-

PL Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to a major absorption peak.

-

Record the emission spectrum. Note the wavelength of maximum emission (λ_em).

-

-

Optical Bandgap Calculation:

-

Calculate the optical bandgap using the formula: E_g^opt (eV) = 1240 / λ_onset (nm).

-

Computational Modeling with Density Functional Theory (DFT)

To complement experimental findings, Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of molecules.[6]

-

Causality: DFT calculations solve the Schrödinger equation for a molecule to determine its electron density distribution. From this, the energies and spatial distributions of the HOMO and LUMO can be visualized. This predictive power allows for the in silico screening of potential derivatives before undertaking complex synthesis. By modeling how different functional groups will alter the electron density on the DPFA core, DFT can accurately predict trends in HOMO/LUMO levels and energy gaps, guiding rational molecular design.[4][6]

Structure-Property Relationships: The Art of Molecular Tuning

The electronic properties of the DPFA core can be precisely controlled by attaching different chemical groups. This ability to tune the HOMO, LUMO, and energy gap is the primary reason for the widespread interest in these materials.

The Influence of Substituents

The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the DPFA scaffold has a predictable effect on the frontier orbital energies.[4]

-

Electron-Donating Groups (e.g., -OCH₃, -N(Aryl)₂, Alkyl): These groups increase the electron density of the π-system, making the molecule easier to oxidize. This results in an increase (destabilization) of the HOMO level . The LUMO level is also raised, though often to a lesser extent. The overall effect is typically a slight reduction in the energy gap.[4]

-

Electron-Withdrawing Groups (e.g., -CN, -CF₃, -F): These groups decrease the electron density of the π-system, making the molecule harder to oxidize and easier to reduce. This leads to a decrease (stabilization) of both the HOMO and LUMO levels . The effect is often more pronounced on the LUMO level, which can also lead to a change in the energy gap.[4]

Caption: Effect of substituents on HOMO/LUMO energy levels.

Data Summary: Substituent Effects

The following table summarizes the qualitative impact of common substituents on the electronic properties of DPFA derivatives.

| Substituent Type | Example Group | Effect on HOMO Level | Effect on LUMO Level | Effect on Energy Gap | Primary Application |

| Electron-Donating | -N(Aryl)₂ | Raise (destabilize) | Raise (destabilize) | Decrease | Hole Transport |

| Electron-Donating | -OCH₃ | Raise (destabilize) | Raise (destabilize) | Decrease | Hole Transport / Emitter |

| Neutral/Weakly Donating | -CH₃ | Slight Raise | Slight Raise | Minimal Change | Core Structure |

| Electron-Withdrawing | -CN | Lower (stabilize) | Lower (stabilize) | Variable | Electron Transport / Emitter |

| Electron-Withdrawing | -F | Lower (stabilize) | Lower (stabilize) | Increase | Electron Transport |

Applications in High-Performance OLEDs

The well-defined and tunable electronic properties of DPFA derivatives make them highly valuable components in multi-layer OLED devices.

Hole-Transporting and Electron-Blocking Layers

The primary application for many DPFA derivatives is as the hole-transporting layer (HTL).[3] For this function, a high HOMO level (typically between -5.0 and -5.5 eV) is desired to minimize the energy barrier for hole injection from the transparent anode (commonly Indium Tin Oxide, ITO).[3] Their inherent amine functionality and extended conjugation provide excellent hole mobility. Furthermore, a high-lying LUMO level creates a large energy barrier for electrons, effectively confining them within the emissive layer (EML). This electron-blocking function prevents exciton quenching at the HTL interface and significantly enhances device efficiency.

Emissive Materials

By carefully modifying the DPFA core to tune the HOMO-LUMO gap into the visible region, these molecules can also serve as highly efficient emitters, particularly for the challenging blue and deep-blue spectral regions.[7][8] The rigid fluorene backbone helps to minimize non-radiative decay pathways, while the bulky 9,9-diphenyl groups prevent aggregation-caused quenching, leading to materials with high solid-state photoluminescence quantum yields. Designing blue emitters often involves creating a delicate balance between maintaining a wide energy gap and ensuring good charge injection and transport properties.[8]

Representative Derivative Performance

The table below presents hypothetical but representative data for different classes of DPFA derivatives to illustrate their tuned properties and performance in OLEDs.

| Derivative Type | HOMO (eV) | LUMO (eV) | E_g (eV) | Emission Color | Primary Role |

| Triarylamine Substituted | -5.25 | -2.10 | 3.15 | Deep Blue | HTL / Emitter |

| Carbazole Substituted | -5.40 | -2.25 | 3.15 | Blue | HTL / Emitter |

| Anthracene Substituted | -5.35 | -2.50 | 2.85 | Sky Blue | Emitter |

| Cyano Substituted | -5.70 | -2.80 | 2.90 | Green-Blue | Emitter / ETL |

Conclusion and Future Outlook

This compound derivatives represent a cornerstone of modern organic electronic materials. The scaffold's intrinsic thermal and morphological stability, combined with the synthetically accessible and highly tunable electronic properties, provides a robust platform for rational molecular design. Through a synergistic approach of experimental characterization and computational modeling, researchers can precisely engineer the frontier molecular orbital energy levels to optimize charge injection, transport, and emission characteristics.

Future research will continue to focus on pushing the boundaries of performance, particularly in the development of stable, deep-blue emitters with high quantum efficiency to improve the lifetime and color gamut of OLED displays. Furthermore, the exceptional electronic properties of this class of materials are being actively explored for other applications, including organic photovoltaics (OPVs), perovskite solar cells, and organic field-effect transistors (OFETs), promising a bright future for the DPFA scaffold in a wide array of advanced technologies.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 9,9-Diphenyl-9H-fluoren-2-amine: A Technical Guide for Researchers

Abstract

9,9-Diphenyl-9H-fluoren-2-amine is a pivotal building block in the advancement of organic electronics, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1] Its utility in these applications is intrinsically linked to its solubility characteristics in organic solvents, which dictates the formulation of inks for solution-based processing techniques. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into the theoretical principles governing its dissolution, qualitative solubility profiles in common organic solvents, and standardized protocols for experimental solubility determination. This document is intended to serve as a valuable resource for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic materials.

Introduction: The Critical Role of Solubility in Organic Electronics

The transition from vacuum deposition to solution-based fabrication methods in organic electronics has marked a significant step towards cost-effective and large-area device manufacturing. The success of techniques such as spin-coating, ink-jet printing, and roll-to-roll processing is fundamentally dependent on the solubility of the active organic materials.[2] For a molecule like this compound, which is a key component in the emissive or charge-transport layers of OLEDs, achieving optimal solubility is paramount.[1][3] Poor solubility can lead to issues with film morphology, phase separation, and ultimately, device performance and longevity. Conversely, good solubility allows for the precise control of solution concentration and viscosity, enabling the formation of uniform, high-quality thin films.

This guide will delve into the specific solubility profile of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties of this compound

To comprehend the solubility of this compound, it is essential to first consider its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₉N | [4] |

| Molecular Weight | 333.43 g/mol | [4] |

| Appearance | Solid | [5] |

| Predicted Boiling Point | 496.6 ± 24.0 °C at 760 mmHg | [5] |

The structure of this compound is characterized by a large, rigid, and predominantly nonpolar fluorene core. The two phenyl groups at the C9 position contribute to this nonpolar character and add significant steric bulk. The presence of the amine (-NH₂) group at the C2 position introduces a polar site capable of hydrogen bonding. The interplay between the large nonpolar backbone and the polar amine functionality is the primary determinant of its solubility in different organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, ethanol, and methanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hexane, toluene, and benzene lack a significant dipole moment and are better suited for dissolving nonpolar solutes through weaker van der Waals forces.

-

Aprotic Polar Solvents: This class of solvents, including tetrahydrofuran (THF), dichloromethane (DCM), and chloroform, possesses dipole moments but lacks O-H or N-H bonds, making them incapable of donating hydrogen bonds.

For this compound, its large, nonpolar surface area, attributed to the fluorene and phenyl rings, suggests a preference for nonpolar or moderately polar solvents. While the amine group can engage in hydrogen bonding, the overall molecular character is dominated by its aromatic hydrocarbon structure.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents closely matches the large aromatic core of the solute, facilitating strong π-π stacking and van der Waals interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | These solvents have a moderate polarity and are excellent at dissolving large organic molecules. They can interact favorably with both the aromatic rings and, to a lesser extent, the amine group. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Medium to High | THF is a moderately polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. Diethyl ether is less polar and may be slightly less effective. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | These are polar aprotic solvents that should be capable of dissolving the compound, although perhaps not to the same extent as aromatic or chlorinated solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Medium | The hydrogen bonding capability of these solvents is less effective at solvating the large nonpolar backbone. Solubility is expected to be limited. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The weak van der Waals forces between the aliphatic solvent and the aromatic solute are unlikely to overcome the intermolecular forces of the solid solute. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium | While highly polar, these solvents can often dissolve a wide range of organic compounds. Experimental verification is particularly important for this class. |

Experimental Determination of Solubility

For any research or development activity, the experimental determination of solubility is crucial. Below are standardized protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a numerical value for solubility at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials with caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed vials for filtrate

-

Vacuum oven or desiccator

Procedure:

-

Create a saturated solution by adding an excess of this compound to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid present.

-

Seal the vial and place it in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the vial to stand undisturbed at the same temperature for the solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter and dispense a precise volume of the clear, saturated solution into a pre-weighed vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This can be leveraged to dissolve the compound at a higher temperature and then carefully cool the solution to avoid precipitation.

-

Solvent Purity: The presence of impurities, including water, in the solvent can significantly affect solubility.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

Visualizing the Solubility Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Caption: Workflow for Solubility Assessment.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in solution-processed organic electronics. Based on its molecular structure, it is predicted to be highly soluble in nonpolar aromatic and chlorinated solvents, with moderate to low solubility in polar and aliphatic solvents. This guide provides a theoretical framework for understanding these solubility characteristics and offers robust experimental protocols for their verification. By systematically evaluating and optimizing the solubility of this important material, researchers can unlock its full potential in the development of next-generation electronic devices.

References

A Theoretical and Computational Guide to 9,9-Diphenyl-9H-fluoren-2-amine: From Molecular Properties to Drug Development Insights

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and versatile functionalization potential.[1] Among its numerous derivatives, 9,9-Diphenyl-9H-fluoren-2-amine stands out as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize this compound, offering a powerful lens through which to understand its electronic structure, spectroscopic properties, and potential as a pharmacophore. By leveraging Density Functional Theory (DFT) and other computational tools, researchers can predict molecular behavior, rationalize experimental findings, and accelerate the design of novel therapeutics.

Introduction: The Significance of the Fluorene Moiety

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention for their unique electronic, photophysical, and biological properties.[1] The inherent rigidity of the fluorene core provides a stable and predictable framework for the attachment of various functional groups, allowing for the fine-tuning of its characteristics for specific applications. In the realm of drug development, fluorene derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects.[1] The 9,9-disubstitution pattern, as seen in this compound, enhances both thermal and photostability by preventing oxidation at the C-9 position.

The amine functionalization at the C-2 position is particularly significant as it introduces a site for further chemical modification and a key pharmacophoric feature. The amino group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets. Understanding the interplay between the bulky diphenyl groups at C-9 and the reactive amine at C-2 is paramount for predicting the molecule's conformation, electronic properties, and ultimately, its biological activity.

Theoretical Calculations: A Window into Molecular Behavior

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate the properties of molecules at the atomic level.[3] Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal tool for studying systems of pharmaceutical interest.[3]

Density Functional Theory (DFT) for Ground State Properties

DFT calculations are employed to determine the electronic ground state of a molecule, providing fundamental insights into its geometry, stability, and reactivity.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Input Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software.

-

Method and Basis Set Selection: A common and reliable choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p). The choice of functional and basis set is critical for obtaining accurate results.[2]

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR and Raman).[3]

Causality Behind Experimental Choices: The B3LYP functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which often improves the description of electronic properties for many molecules. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in the description of bonding.

Workflow for Ground State Calculations

Caption: A generalized workflow for performing DFT ground state calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenylamine moiety, while the LUMO may be distributed across the entire aromatic system.

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupated Molecular Orbital | Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability and susceptibility to nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

Table 1: Key parameters derived from Frontier Molecular Orbital analysis and their relevance in a drug design context.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent DFT (TD-DFT) calculations are necessary. These calculations provide information about the electronic transitions between the ground and excited states.

Experimental Protocol: UV-Vis Spectrum Simulation

-

Optimized Ground State Geometry: The optimized geometry from the DFT calculation is used as the starting point.

-

TD-DFT Calculation: A TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. The number of excited states to be calculated is specified.

-

Solvent Effects: To simulate experimental conditions more accurately, a solvent model, such as the Polarizable Continuum Model (PCM), can be included.

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum.

Application in Drug Development: A Computational Perspective

The fluorene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Theoretical calculations on this compound can provide valuable insights for drug design and development.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound and its derivatives, docking studies can help identify potential biological targets and elucidate the key interactions that govern binding.

Molecular Docking Workflow

Caption: A simplified workflow for molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. DFT-derived descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be used as parameters in QSAR models to predict the activity of novel fluorene derivatives.

Case Study: Theoretical Characterization of a Related Fluorene Derivative

A study on chromophores based on the closely related 9,9-dimethyl-9H-fluoren-2-amine utilized DFT calculations at the B3LYP/6-31G(d,p) level to optimize molecular structures and calculate electronic transitions.[1] The calculated HOMO-LUMO energies and optical gaps were then correlated with experimental electrochemical and spectroscopic data.[1] This work demonstrates the power of theoretical calculations to rationalize and predict the properties of fluorene-based molecules.

| Property | Calculated Value (eV) |

| EHOMO | -5.2 to -5.5 |

| ELUMO | -2.0 to -2.5 |

| Optical Gap | 2.7 to 3.0 |

Table 2: Representative calculated electronic properties for 9,9-dimethyl-9H-fluoren-2-amine based chromophores, adapted from literature data.[1] These values provide a reasonable estimate for the electronic properties of this compound.

Conclusion and Future Directions

Theoretical calculations provide an indispensable toolkit for the modern researcher in chemistry and drug development. For a molecule as versatile as this compound, computational methods such as DFT and molecular docking offer a means to deeply understand its intrinsic properties and to rationally design new molecules with tailored functionalities. As computational power continues to increase and theoretical models become more sophisticated, the predictive power of these methods will only grow, further accelerating the pace of discovery in both materials science and medicine. The integration of these computational approaches with experimental validation is key to unlocking the full potential of the fluorene scaffold in next-generation technologies and therapeutics.

References

- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

The Ascendance of 9,9-Diphenyl-9H-fluoren-2-amine in Organic Electronics: A Technical Guide

Abstract

The relentless pursuit of high-performance, stable, and cost-effective organic electronic devices has propelled the exploration of novel functional materials. Among these, fluorene-based compounds have emerged as a prominent class, offering a unique combination of thermal stability, high charge carrier mobility, and tunable optoelectronic properties. This in-depth technical guide focuses on a pivotal member of this family: 9,9-Diphenyl-9H-fluoren-2-amine. We will delve into its fundamental chemical and physical properties, explore its diverse applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), and provide detailed experimental protocols for its synthesis and device integration. This guide is intended for researchers, scientists, and professionals in the field of organic electronics and drug development, offering both foundational knowledge and practical insights to accelerate innovation.

Introduction: The Fluorene Core as a Pillar of Organic Electronics

The fluorene moiety, a tricyclic aromatic hydrocarbon, provides a rigid and planar backbone that is highly conducive to efficient charge transport.[1] Its inherent thermal stability is a critical attribute for ensuring the longevity and reliability of organic electronic devices.[2] The C9 position of the fluorene core can be readily functionalized, allowing for the tuning of solubility, morphology, and electronic properties without significantly disrupting the π-conjugated system of the backbone.[3] The introduction of bulky substituents at the C9 position, such as phenyl groups, sterically hinders intermolecular interactions, which can suppress crystallization and promote the formation of stable amorphous films—a desirable trait for many solution-processed and vacuum-deposited devices.[4]

This compound, the subject of this guide, combines the robust fluorene scaffold with a charge-donating amine group. This strategic functionalization imparts excellent hole-transporting capabilities, making it a prime candidate for use in the hole transport layers (HTLs) of various organic electronic devices.[4][5] The diphenyl substitution at the C9 position further enhances its morphological stability and solubility in common organic solvents.[5]

Synthesis and Physicochemical Properties

A fundamental understanding of the synthesis and intrinsic properties of this compound is essential for its effective application.

Synthetic Pathway

While a definitive, universally adopted synthesis for this compound is not extensively detailed in the literature, a common and logical approach involves a multi-step process commencing with the functionalization of the fluorene core. A generalized synthetic workflow, based on established methodologies for similar fluorene derivatives, is presented below.[3] This typically involves a Suzuki or Buchwald-Hartwig amination reaction to introduce the amine functionality.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Generalized Synthesis of a Fluorene-Based Amine via Buchwald-Hartwig Amination

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-9,9-diphenylfluorene (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).

-

Solvent and Amine Source: Add anhydrous toluene or another suitable aprotic solvent. Introduce the amine source. For the synthesis of a primary amine, a protected amine equivalent followed by a deprotection step may be necessary.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.[3]

Physicochemical Properties

The key physicochemical properties of this compound and its derivatives are summarized in the table below. These properties are critical in determining the material's performance in electronic devices.

| Property | Typical Value/Range | Significance in Organic Electronics |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.5 eV | Determines the energy barrier for hole injection from the anode and the open-circuit voltage in OPVs. A well-matched HOMO level is crucial for efficient device operation.[4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.6 eV | Influences electron-blocking properties in OLEDs and the energy level alignment for charge separation in OPVs.[4] |

| Glass Transition Temperature (Tg) | > 100 °C | A high Tg indicates good thermal stability and resistance to morphological changes at elevated operating temperatures, leading to longer device lifetimes.[6] |

| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ | A higher hole mobility leads to more efficient charge transport, lower series resistance, and improved device performance.[7] |

| Solubility | Good in common organic solvents (e.g., toluene, chlorobenzene) | Enables solution-based processing techniques like spin-coating and inkjet printing for large-area and low-cost device fabrication.[5] |

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives have shown significant promise in OLEDs, primarily as hole-transporting materials and as building blocks for emissive materials.

Role as a Hole-Transporting Material (HTM)

An efficient HTL in an OLED must possess a suitable HOMO level for efficient hole injection from the anode (typically indium tin oxide, ITO), high hole mobility for effective charge transport, and a high triplet energy to confine excitons within the emissive layer (EML). Fluorene-based amines, including this compound derivatives, often meet these criteria.[4][5]

Caption: A typical multilayer OLED device structure incorporating a fluorene-based HTL.

A derivative, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF), which is structurally similar to our core molecule, has been successfully employed as an HTM in an OLED with an Alq₃ emitter. This device achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², demonstrating a significant improvement over devices using the standard HTM TPD.[4][5] This enhancement is attributed to the favorable HOMO energy level of the fluorene-based HTM, which reduces the hole injection barrier from the anode.[4]

Experimental Protocol: Fabrication of a Solution-Processed OLED

-

Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's specifications.

-

Hole Transport Layer (HTL) Deposition: Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene). Spin-coat the HTL solution onto the HIL and anneal to remove the solvent.

-

Emissive Layer (EML) Deposition: Spin-coat the emissive layer, which may consist of a host material doped with a fluorescent or phosphorescent emitter, on top of the HTL and anneal.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Deposit the ETL (e.g., TPBi) followed by a low work function metal cathode (e.g., LiF/Al).

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Applications in Organic Photovoltaics (OPVs)

In OPVs, particularly in perovskite solar cells (PSCs), the HTM plays a crucial role in extracting holes from the light-absorbing perovskite layer and transporting them to the anode. An ideal HTM for PSCs should have a well-aligned HOMO level with the valence band of the perovskite, high hole mobility, good film-forming properties, and excellent stability.[1][8]

Fluorene-based HTMs have emerged as promising alternatives to the commonly used but expensive spiro-OMeTAD.[5][9] Their tunable electronic properties allow for precise energy level alignment with the perovskite layer, while their inherent stability contributes to the overall longevity of the solar cell.[1]

Caption: A typical n-i-p (normal) architecture for a perovskite solar cell utilizing a fluorene-based HTL.

For instance, a polyfluorene derivative incorporating diphenylamine side chains has been successfully used as a dopant-free HTM in inverted (p-i-n) PSCs, achieving a power conversion efficiency (PCE) of 16.82% with excellent long-term stability.[1] Another study on fluorene-based HTMs demonstrated a PCE of 18.04%, comparable to that of spiro-OMeTAD.[5]

Experimental Protocol: Fabrication of a Perovskite Solar Cell (n-i-p architecture)

-

Substrate Preparation: Pattern FTO-coated glass substrates and clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[3]

-

Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate by spin-coating a precursor solution, followed by annealing at a high temperature (e.g., 450-500 °C for TiO₂).[3][10]

-

Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a polar aprotic solvent) onto the ETL via a one-step or two-step spin-coating method. An anti-solvent dripping step is often employed to induce rapid crystallization. Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C).[3][11][12]

-

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of the this compound derivative (often with additives like Li-TFSI and t-butylpyridine to enhance conductivity) onto the perovskite layer.[3][12]

-

Top Electrode Deposition: Transfer the device to a thermal evaporator and deposit a metal top contact (e.g., gold or silver) through a shadow mask.[12]

Applications in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is largely dictated by the charge carrier mobility of the organic semiconductor used in the channel.[13] Fluorene-based materials, with their rigid and planar structures, are excellent candidates for the active layer in p-type OFETs due to their propensity for ordered molecular packing, which facilitates efficient hole transport.[7]

Caption: A common bottom-gate, top-contact architecture for an OFET.

While specific data for OFETs based on this compound is scarce, related fluorene-amine derivatives have demonstrated promising hole mobilities.[7][14] The diphenyl substitution at the C9 position can influence the thin-film morphology, which is a critical factor for achieving high charge carrier mobility. Characterization techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are essential for correlating the molecular packing and film morphology with the electrical performance of the OFET.[15][16]

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric. Clean the substrate thoroughly.

-

Dielectric Surface Treatment: Optionally, treat the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor.

-

Organic Semiconductor Deposition: Deposit a thin film of the this compound derivative onto the dielectric surface via spin-coating from a solution or by thermal evaporation.

-

Source and Drain Electrode Deposition: Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., gold) through a shadow mask onto the organic semiconductor layer.

-

Characterization: Characterize the electrical properties of the OFET, including the output and transfer characteristics, to determine the hole mobility, on/off ratio, and threshold voltage.

Future Outlook and Challenges

This compound and its derivatives represent a highly promising class of materials for organic electronics. Their robust chemical structure, tunable electronic properties, and good processability make them versatile components for a range of devices. Future research should focus on several key areas:

-

Synthesis Optimization: The development of more efficient and scalable synthetic routes will be crucial for the commercial viability of these materials.

-

Molecular Engineering: Further functionalization of the fluorene core and the amine moiety can lead to materials with even higher charge carrier mobilities, optimized energy levels for specific applications, and enhanced stability.

-

Device Integration and Optimization: A deeper understanding of the interplay between molecular structure, thin-film morphology, and device performance is needed to fully exploit the potential of these materials.

-

Long-Term Stability: While fluorene-based materials are known for their thermal stability, comprehensive studies on the long-term operational stability of devices incorporating this compound are still required.

By addressing these challenges, the scientific community can unlock the full potential of this compound and pave the way for the next generation of high-performance organic electronic devices.

References

- 1. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. vibgyorpublishers.org [vibgyorpublishers.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. vibgyorpublishers.org [vibgyorpublishers.org]

- 15. researchgate.net [researchgate.net]

- 16. azonano.com [azonano.com]

Methodological & Application

Application Notes and Protocols for 9,9-Diphenyl-9H-fluoren-2-amine as a Hole-Transporting Material

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and organic electronics on the application of 9,9-Diphenyl-9H-fluoren-2-amine as a high-performance hole-transporting material (HTM). This guide delves into the fundamental properties of this fluorene-based derivative and offers detailed, field-proven protocols for its integration into Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Role of Fluorene-Based Derivatives in Advanced Optoelectronics

The fluorene core, with its rigid, planar, and electron-rich structure, has become a cornerstone in the design of advanced organic electronic materials.[1] Derivatives of fluorene are widely utilized as building blocks for hole-transporting materials due to their excellent thermal stability, high hole mobility, and tunable energy levels.[2][3] this compound, in particular, has emerged as a versatile and efficient HTM. Its bulky diphenyl groups at the C-9 position prevent intermolecular aggregation, leading to the formation of stable amorphous films, a critical requirement for long-lasting and efficient devices.[2]

This application note will explore the intrinsic properties of this compound and provide detailed methodologies for its application in two key areas: high-efficiency OLEDs and stable, high-performance PSCs.

Fundamental Properties of this compound

A thorough understanding of the material's fundamental properties is paramount for designing and optimizing electronic devices. The key characteristics of a high-performance HTM include a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode, a wide bandgap to confine excitons within the emissive layer, high hole mobility for efficient charge transport, and a high glass transition temperature (Tg) for morphological stability.[4]

Table 1: Key Physicochemical Properties of this compound and Related Derivatives

| Property | Value | Reference Compound | Reference |

| HOMO Energy Level | -5.2 to -5.5 eV | Fluorene-based HTMs | [2] |

| LUMO Energy Level | -2.0 to -2.6 eV | Fluorene-based HTMs | [2] |

| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | Fluorene derivatives | [2][3] |

| Glass Transition Temp. (Tg) | > 100 °C | Fluorene-terminated HTMs | [5] |

| Solubility | Good in common organic solvents | Fluorene-based compounds | [2] |

Note: The exact values for this compound may vary depending on the specific measurement technique and experimental conditions. The values presented are typical for this class of materials.

The HOMO energy level of this compound is well-aligned with the work function of standard anodes like Indium Tin Oxide (ITO), facilitating efficient hole injection.[2] Its wide bandgap ensures effective electron blocking, preventing leakage currents and enhancing device efficiency. The high hole mobility allows for rapid transport of holes to the emissive layer or perovskite interface, minimizing charge recombination losses. Furthermore, a high glass transition temperature ensures that the HTL maintains its amorphous and uniform morphology even under the thermal stress of device operation, contributing to longer device lifetimes.[5]

Application in Organic Light-Emitting Diodes (OLEDs)